

Spectroscopic data of 3-Phenoxybenzoyl cyanide (NMR, IR, MS)

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Compound of Interest

Compound Name: *3-Phenoxybenzoyl cyanide*

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An In-depth Technical Guide on the Spectroscopic Data of **3-Phenoxybenzoyl Cyanide**

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key chemical intermediates is paramount. **3-Phenoxybenzoyl cyanide** ($C_{14}H_9NO_2$) is a significant building block in the synthesis of various organic compounds, including certain pesticides. This technical guide provides a detailed overview of its expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—along with generalized experimental protocols for their acquisition.

Spectroscopic Data Analysis

While a comprehensive, experimentally verified dataset for **3-phenoxybenzoyl cyanide** is not readily available in public repositories, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups and comparison with structurally similar compounds. The following tables summarize the expected quantitative data.

Table 1: Predicted 1H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to be dominated by signals from the aromatic protons of the two phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and cyanide groups, and the electron-donating nature of the ether linkage.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Provisional Assignment
~ 7.8 - 8.1	m	2H	Protons ortho to the carbonyl group
~ 7.1 - 7.6	m	7H	Remaining aromatic protons

Predicted based on general aromatic proton chemical shifts, with expected downfield shifts for protons ortho and para to the electron-withdrawing benzoyl group.[1]

Table 2: Predicted ^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum will show distinct signals for the carbonyl, nitrile, and aromatic carbons.

Chemical Shift (δ) ppm	Carbon Type	Provisional Assignment
~ 165 - 180	Quaternary	Carbonyl Carbon (C=O)
~ 157	Quaternary	Aromatic Carbon (C-O)
~ 115 - 140	Tertiary/Quaternary	Aromatic Carbons
~ 117	Quaternary	Nitrile Carbon (C≡N)

Predicted values are based on typical chemical shifts for these functional groups. The carbonyl carbon is expected in the 160–185 ppm range, and the nitrile carbon around 117 ppm.[1]

Table 3: Predicted IR Spectroscopy Data

The infrared spectrum is characterized by strong absorptions corresponding to the nitrile and carbonyl stretching vibrations.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
~ 2220 - 2240	Stretch	Medium-Strong	C≡N (Nitrile)
~ 1680 - 1700	Stretch	Strong	C=O (Aryl Ketone)
~ 3000 - 3100	Stretch	Medium	C-H (Aromatic)
~ 1400 - 1600	Stretch	Medium-Strong	C=C (Aromatic Ring)
~ 1200 - 1250	Asymmetric Stretch	Strong	C-O-C (Aryl Ether)
~ 1000 - 1100	Symmetric Stretch	Medium	C-O-C (Aryl Ether)

The nitrile group typically shows a sharp absorption in the 2200-2240 cm⁻¹ region. The aryl ketone carbonyl stretch is expected around 1685-1690 cm⁻¹ due to conjugation.[2][3][4]

Table 4: Predicted Mass Spectrometry Data

The mass spectrum will provide the molecular weight and fragmentation pattern, aiding in structural confirmation.

m/z	Ion Type	Provisional Fragment
223.23	[M] ⁺	Molecular Ion
195	[M-CO] ⁺	Loss of carbon monoxide
130	[C ₆ H ₅ OC ₆ H ₄] ⁺	Phenoxy-phenyl cation
105	[C ₆ H ₅ CO] ⁺	Benzoyl cation
77	[C ₆ H ₅] ⁺	Phenyl cation

The molecular weight of **3-phenoxybenzoyl cyanide** is 223.23 g/mol .[1][5] Fragmentation is likely to occur at the bonds adjacent to the carbonyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **3-phenoxybenzoyl cyanide**. These protocols are based on standard methodologies for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-phenoxybenzoyl cyanide** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set a spectral width of approximately 12-15 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set a spectral width of approximately 200-220 ppm.

- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Data Acquisition:
 - Place the sample (pellet or salt plate) in the sample holder of an FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

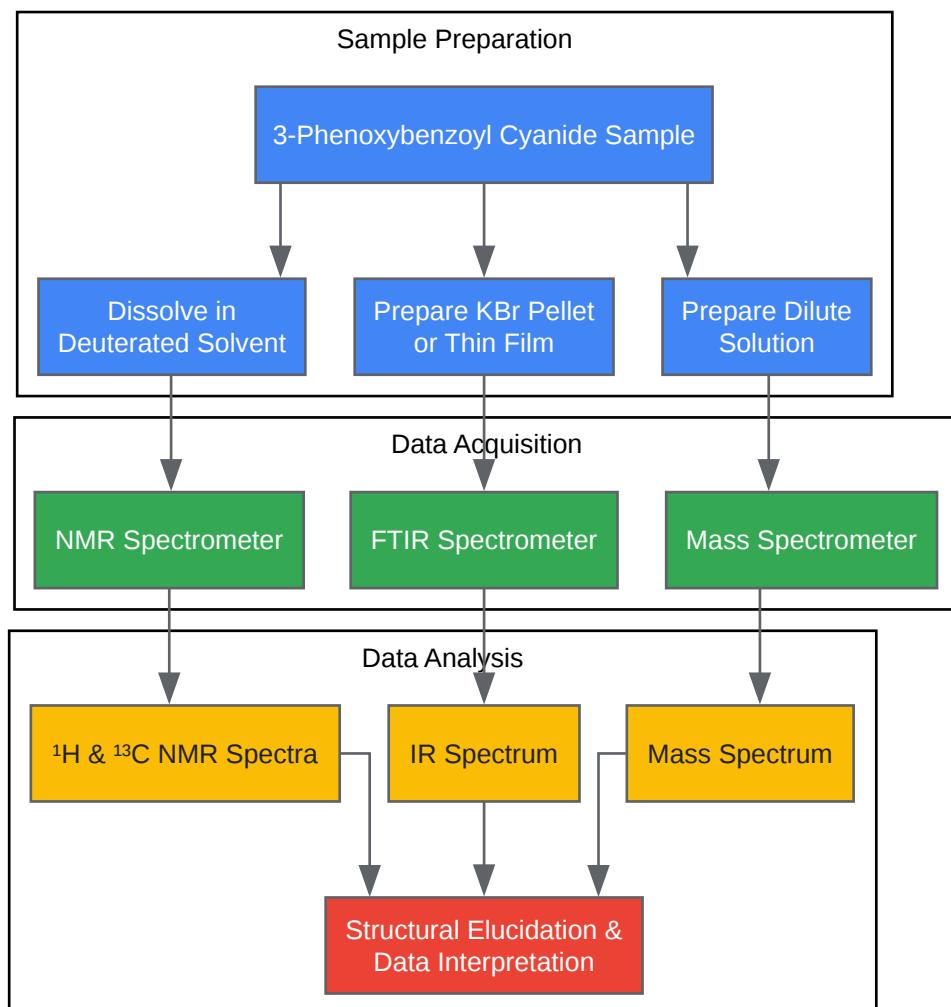
- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques for a molecule of this type include:
 - Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is heated and vaporized before being bombarded with a high-energy electron beam.
 - Electrospray Ionization (ESI): Suitable for less volatile or thermally sensitive compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer,

creating charged droplets from which ions are desolvated.

- Mass Analysis:
 - The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition:
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - For tandem mass spectrometry (MS/MS), the molecular ion (or a prominent fragment ion) can be isolated and further fragmented to aid in structural elucidation.

Workflow Visualization

The logical flow from sample preparation to data analysis in spectroscopic studies can be visualized as follows:



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Caption: Workflow for Spectroscopic Analysis of **3-Phenoxybenzoyl Cyanide**.

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